molecular formula C18H19NO B1293283 4-Azetidinomethyl-4'-methylbenzophenone CAS No. 898777-31-6

4-Azetidinomethyl-4'-methylbenzophenone

Cat. No.: B1293283
CAS No.: 898777-31-6
M. Wt: 265.3 g/mol
InChI Key: BTWWNIWSISRMLK-UHFFFAOYSA-N
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Description

4-Azetidinomethyl-4'-methylbenzophenone is a benzophenone derivative featuring an azetidine (four-membered nitrogen-containing ring) substituent at the 4-position and a methyl group at the 4'-position of the benzophenone core. Azetidine rings are known to influence biological activity due to their conformational rigidity and hydrogen-bonding capabilities, as seen in azetidinone derivatives with antimicrobial and enzyme-inhibitory properties .

Properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-3-7-16(8-4-14)18(20)17-9-5-15(6-10-17)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWWNIWSISRMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642785
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898777-31-6
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azetidinomethyl-4’-methylbenzophenone typically involves the reaction of 4-methylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for 4-Azetidinomethyl-4’-methylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Azetidinomethyl-4’-methylbenzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenone derivatives.

Scientific Research Applications

4-Azetidinomethyl-4’-methylbenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 4-Azetidinomethyl-4’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-Azetidinomethyl-4'-methylbenzophenone with analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Melting Point (°C) Boiling Point (°C) Key References
This compound C₁₈H₁₉NO 265.35 Azetidinomethyl (4), Methyl (4') N/A N/A
3,4-Dichloro-4'-methylbenzophenone C₁₄H₁₀Cl₂O 265.13 Cl (3,4), Methyl (4') 195.7–196 398.9 (predicted)
3,4-Difluoro-4'-methylbenzophenone C₁₄H₁₀F₂O 232.23 F (3,4), Methyl (4') N/A 343.9 (predicted)
2-Amino-4'-methylbenzophenone C₁₄H₁₃NO 211.26 NH₂ (2), Methyl (4') N/A N/A
4-Methoxy-4'-methylbenzophenone C₁₅H₁₄O₂ 226.27 OCH₃ (4), Methyl (4') Off-white crystal N/A
Mexenone (2-Hydroxy-4-methoxy-4'-methylbenzophenone) C₁₅H₁₄O₃ 242.27 OH (2), OCH₃ (4), Methyl (4') N/A N/A

Key Observations :

  • Electron-Withdrawing Groups: Halogenated derivatives (Cl, F) exhibit higher molecular weights and predicted boiling points compared to non-halogenated analogs, likely due to increased polarity .
  • Azetidinomethyl vs.
  • Methoxy and Hydroxy Substitutents: Mexenone’s hydroxyl and methoxy groups enhance UV absorption, making it effective as a sunscreen agent (4% concentration limit in cosmetics) .

Biological Activity

4-Azetidinomethyl-4'-methylbenzophenone (CAS No. 898777-31-6) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique structure that includes both an azetidine ring and a benzophenone moiety. The synthesis typically involves multi-step organic reactions, where 4'-methylbenzophenone reacts with azetidine in the presence of suitable catalysts under controlled conditions to yield the desired compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

In vitro studies have demonstrated the potential anticancer properties of this compound. It has been observed to inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves apoptosis induction through the activation of caspase pathways, which are crucial for programmed cell death.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may bind to enzymes or receptors involved in cellular signaling pathways, altering their activity and leading to various biological effects. For instance, it could inhibit key enzymes involved in cell division or promote pathways that lead to apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting a moderate level of antibacterial activity.

Case Study 2: Anticancer Effects

Another investigation assessed the compound's effects on human breast cancer cells (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (50 µM and above). Flow cytometry analysis confirmed an increase in early apoptotic cells following treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compound ModerateSignificantEnzyme inhibition, apoptosis induction
Benzophenone LowModerateUV absorption, indirect effects
Azetidine derivatives VariableLowVaries based on substitution

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